Demethylcyproheptadine Hydrochloride

Descripción general

Descripción

Demethylcyproheptadine Hydrochloride is a chemical compound with the molecular formula C20H19N·ClH and a molecular weight of 309.83 g/mol . It is categorized under antihistamines and respiratory drugs . This compound is a derivative of cyproheptadine, a first-generation antihistamine known for its anticholinergic, antiserotonergic, and local anesthetic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Demethylcyproheptadine Hydrochloride involves the demethylation of cyproheptadine. The process typically includes the use of reagents such as hydrochloric acid and organic solvents under controlled temperature and pressure conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to maintain consistency and quality . The compound is then purified using techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Demethylcyproheptadine Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the structure and properties of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Demethylcyproheptadine hydrochloride functions primarily as a serotonin and histamine antagonist . Its mechanism involves blocking histamine receptors, which alleviates allergic symptoms, and modulating serotonin pathways, impacting appetite and mood regulation. The compound exhibits anticholinergic and sedative properties, making it versatile in treating various conditions.

Allergy Management

Demethylcyproheptadine is widely used to treat allergic reactions such as:

- Hay Fever : Effective in relieving symptoms like sneezing, itching, and runny nose.

- Urticaria : Reduces hives and associated pruritus.

- Dermatological Conditions : Used for dermatitis and other skin allergies.

Appetite Stimulation

One of the notable off-label uses of demethylcyproheptadine is its ability to stimulate appetite. This application is particularly beneficial for:

- Children with Wasting Syndromes : Helps increase weight gain in pediatric patients.

- Cystic Fibrosis Patients : Assists in managing nutritional deficits.

Treatment of Migraine

Research indicates that demethylcyproheptadine can be effective in preventing migraines. A study reported a significant reduction in migraine frequency among patients treated with cyproheptadine derivatives over several weeks .

Serotonin Syndrome Management

The compound has been utilized off-label for managing moderate to severe cases of serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity .

Pediatric Use for Cyclical Vomiting Syndrome

A retrospective study highlighted the use of demethylcyproheptadine in children with cyclical vomiting syndrome, showing promising results in reducing the frequency and severity of episodes .

Efficacy in Allergic Reactions

In a clinical trial involving adults with chronic urticaria, patients administered demethylcyproheptadine exhibited a marked decrease in wheals and pruritus compared to those receiving placebo treatment .

Comparative Effectiveness

The table below summarizes the comparative effectiveness of demethylcyproheptadine against other antihistamines:

| Medication | Primary Use | Efficacy in Allergies | Appetite Stimulation | Sedative Effect |

|---|---|---|---|---|

| Demethylcyproheptadine | Allergic reactions | High | Yes | Moderate |

| Cetirizine | Allergic rhinitis | Moderate | No | Low |

| Loratadine | Seasonal allergies | High | No | Low |

| Diphenhydramine | Allergies & Insomnia | High | No | High |

Mecanismo De Acción

Demethylcyproheptadine Hydrochloride exerts its effects by competing with free histamine and serotonin for binding at their respective receptors . This antagonism at the receptor sites leads to the inhibition of histamine and serotonin activity, which accounts for its antihistamine and antiserotonin effects . The compound also affects the appetite center of the hypothalamus, leading to increased appetite .

Comparación Con Compuestos Similares

Similar Compounds

Cyproheptadine: The parent compound, known for its antihistamine and antiserotonin properties.

Ketotifen: Another first-generation antihistamine with similar effects but fewer side effects.

Loratadine: A second-generation antihistamine with a longer duration of action and fewer sedative effects.

Uniqueness

Demethylcyproheptadine Hydrochloride is unique due to its specific molecular structure, which allows it to interact differently with biological targets compared to other antihistamines . Its demethylated form may offer distinct pharmacological properties and therapeutic potential .

Actividad Biológica

Demethylcyproheptadine hydrochloride is a derivative of cyproheptadine, a first-generation antihistamine known for its diverse pharmacological effects. This article explores the biological activity of demethylcyproheptadine, focusing on its receptor interactions, antiproliferative effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Demethylcyproheptadine acts primarily as an antagonist at various receptor sites, notably:

- Histamine Receptors : It exhibits strong antagonistic activity against H1 receptors, which is crucial for its antihistaminic effects.

- Serotonin Receptors : It also antagonizes 5-HT2 receptors, contributing to its efficacy in treating conditions related to serotonin dysregulation, such as serotonin syndrome .

The following table summarizes the receptor affinities of demethylcyproheptadine compared to cyproheptadine:

| Receptor Type | Affinity (Ki values) | Demethylcyproheptadine | Cyproheptadine |

|---|---|---|---|

| H1 | 0.06–2.3 nM | Similar | 0.06–2.3 nM |

| 5-HT2 | Potent | Similar | Potent |

| M1 | 12 nM | Similar | 12 nM |

| M2 | 7 nM | Similar | 7 nM |

Antiproliferative Effects

Recent studies have highlighted the potential anticancer properties of cyproheptadine, which may extend to its demethylated form. A notable study demonstrated that cyproheptadine inhibits the proliferation of hepatocellular carcinoma (HCC) cell lines (HepG2 and Huh-7) with minimal toxicity to normal hepatocytes. The drug induced cell cycle arrest and apoptosis in these cancer cells .

Key Findings:

- Cell Cycle Arrest : Demethylcyproheptadine caused G1 phase arrest in HepG2 cells and G1/S transition arrest in Huh-7 cells.

- Apoptosis Induction : Increased annexin V staining indicated enhanced apoptosis in treated cells.

The following table summarizes the effects of cyproheptadine on cell cycle distribution:

| Cell Line | Concentration (μM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|---|

| HepG2 | 30 | Increased | Decreased | Decreased |

| Huh-7 | 25 | Decreased | Increased | Decreased |

Clinical Case Studies

Several case studies have reported the clinical efficacy of cyproheptadine in advanced cancer patients. In one case, two patients with advanced HCC achieved complete remission when treated with a combination of cyproheptadine and thalidomide. This suggests that demethylcyproheptadine may possess similar therapeutic potential .

Case Study Overview:

- Patient Profiles : Two advanced HCC patients with lung metastases.

- Treatment Regimen : Combination therapy with thalidomide and cyproheptadine.

- Outcomes : Complete remission of liver tumors and normalization of α-fetoprotein levels.

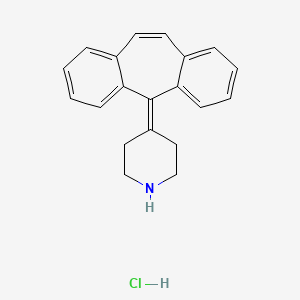

Propiedades

IUPAC Name |

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N.ClH/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17;/h1-10,21H,11-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRAIDUOUNVWNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.